molecular formula C15H18O5 B3212575 2-(4-(2-Hydroxy-2-methylpropanoyl)phenoxy)ethyl acrylate CAS No. 110430-09-6

2-(4-(2-Hydroxy-2-methylpropanoyl)phenoxy)ethyl acrylate

Cat. No.: B3212575
CAS No.: 110430-09-6
M. Wt: 278.3 g/mol
InChI Key: UQJGENPOECTPNX-UHFFFAOYSA-N
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Description

2-(4-(2-Hydroxy-2-methylpropanoyl)phenoxy)ethyl acrylate is a multifunctional acrylate ester characterized by a phenoxyethyl backbone substituted with a 2-hydroxy-2-methylpropanoyl group at the para position of the aromatic ring (Figure 1). The hydroxy group introduces hydrogen-bonding capacity, while the methyl branches enhance steric hindrance, influencing solubility and thermal stability.

Properties

IUPAC Name

2-[4-(2-hydroxy-2-methylpropanoyl)phenoxy]ethyl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-4-13(16)20-10-9-19-12-7-5-11(6-8-12)14(17)15(2,3)18/h4-8,18H,1,9-10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJGENPOECTPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C1=CC=C(C=C1)OCCOC(=O)C=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101174265
Record name 2-[4-(2-Hydroxy-2-methyl-1-oxopropyl)phenoxy]ethyl 2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110430-09-6
Record name 2-[4-(2-Hydroxy-2-methyl-1-oxopropyl)phenoxy]ethyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110430-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(2-Hydroxy-2-methyl-1-oxopropyl)phenoxy]ethyl 2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Hydroxy-2-methylpropanoyl)phenoxy)ethyl acrylate typically involves the esterification of 2-hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone with acrylic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as dimethylaminopyridine (DMAP) and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in an organic solvent such as dichloromethane .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Hydroxy-2-methylpropanoyl)phenoxy)ethyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Polymerization: Initiated by photoinitiators or thermal initiators under UV light or heat.

    Esterification: Catalyzed by acids or bases in the presence of dehydrating agents.

    Hydrolysis: Conducted in aqueous acidic or basic solutions.

Major Products

Scientific Research Applications

2-(4-(2-Hydroxy-2-methylpropanoyl)phenoxy)ethyl acrylate has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in free radical polymerization, initiated by photoinitiators or thermal initiators, leading to the formation of polymers with desired mechanical and chemical properties. The hydroxy-methylpropanoyl group enhances the reactivity and compatibility of the compound with various substrates .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural features and properties of 2-(4-(2-Hydroxy-2-methylpropanoyl)phenoxy)ethyl acrylate and its analogs:

Compound Name Molecular Formula Key Substituents/Functional Groups Molecular Weight (g/mol) Notable Applications/Properties
This compound C₁₅H₁₈O₅ Acrylate ester, phenoxy, 2-hydroxy-2-methylpropanoyl ~278.3 Polymer crosslinking, coatings
Phenoxyethyl acrylate () C₁₁H₁₂O₃ Acrylate ester, phenoxy 192.21 Adhesives, UV-curable resins
2-Hydroxyethyl acrylate () C₅H₈O₃ Acrylate ester, hydroxyl 116.12 Hydrogel synthesis, biomedical materials
Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate () C₂₀H₂₁ClO₄ Propanoate ester, chlorobenzoyl, phenoxy ~360.8 Pharmaceutical intermediates (e.g., fibrates)
(Z)-Methyl 2-[(2-ethoxy-6-formylphenoxy)methyl]-3-(4-ethylphenyl)acrylate () C₂₃H₂₄O₅ Acrylate ester, ethoxyphenoxy, ethylphenyl ~404.4 Antibacterial agents

Key Observations :

  • Acrylate vs. Propanoate Esters: The target compound and phenoxyethyl acrylate () share an acrylate group, enabling radical polymerization. In contrast, Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate () uses a propanoate ester, which is less reactive in polymerization but common in pharmaceuticals due to metabolic stability .
  • Biological Activity: Compounds with bulky aromatic substituents, such as (Z)-methyl 2-[(2-ethoxy-6-formylphenoxy)methyl]-3-(4-ethylphenyl)acrylate (), exhibit antibacterial properties, suggesting that the target compound’s substituents could be tailored for similar applications .

Physicochemical Properties

  • Solubility: The hydroxy group in 2-hydroxyethyl acrylate () improves water solubility, whereas the hydrophobic phenoxy and methylpropanoyl groups in the target compound likely reduce it, favoring organic solvents .
  • Thermal Stability: The methylpropanoyl group in the target compound may increase decomposition temperatures compared to unsubstituted phenoxyethyl acrylates, analogous to how chlorobenzoyl groups stabilize Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate () .
  • Reactivity: The acrylate group’s reactivity is modulated by substituents. For example, electron-withdrawing groups (e.g., cyano in ) enhance electrophilicity, while bulky substituents (e.g., hydroxy-methylpropanoyl) may slow polymerization kinetics .

Biological Activity

2-(4-(2-Hydroxy-2-methylpropanoyl)phenoxy)ethyl acrylate is an organic compound classified as an acrylate. It features a unique structure that includes an acrylate group linked to a phenoxyethyl moiety, which is further modified with a hydroxy-methylpropanoyl group. This compound is notable for its potential applications in polymer chemistry and biomedical materials due to its ability to undergo various chemical reactions, including polymerization and esterification.

  • IUPAC Name : 2-[4-(2-hydroxy-2-methylpropanoyl)phenoxy]ethyl prop-2-enoate
  • Molecular Formula : C15H18O5
  • Molar Mass : 278.3 g/mol
  • Density : 1.158 g/cm³ (predicted)
  • Boiling Point : 435.7 °C (predicted)
  • pKa : 12.95 (predicted)

Synthesis

The synthesis typically involves the esterification of 2-hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone with acrylic acid, often employing catalysts such as dimethylaminopyridine (DMAP) and coupling agents like EDCI in solvents like dichloromethane. Industrially, continuous flow processes are used to enhance yield and purity, with purification techniques such as column chromatography being standard.

The biological activity of this compound is primarily attributed to its ability to form cross-linked networks through free radical polymerization. This process is initiated by photoinitiators or thermal initiators, resulting in polymers with tailored mechanical and chemical properties. The hydroxy-methylpropanoyl group enhances reactivity and compatibility with various substrates, making it suitable for diverse applications.

Applications in Biomedical Materials

  • Drug Delivery Systems : The compound serves as a monomer in the synthesis of copolymers designed for drug delivery applications. Its properties allow for the development of biocompatible materials that can encapsulate therapeutic agents.
  • Coatings and Adhesives : Due to its polymerization capabilities, it is used in creating specialized coatings and adhesives that require specific mechanical properties.
  • Photopolymerization : It acts as a photoinitiator in photoresists and other photopolymerizable materials, which are critical in various industrial applications.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives related to this compound. For instance, a series of 2-(2-hydroxyaryl)alkenylphosphonium salts demonstrated significant activity against Gram-positive bacteria, including MRSA strains, highlighting the importance of structural modifications in enhancing biological efficacy .

Biocompatibility Studies

Research has shown that polymers derived from this compound exhibit favorable biocompatibility profiles, making them suitable for medical device applications. In vitro tests indicated low cytotoxicity levels against various cell lines, suggesting their potential for safe use in biomedical contexts.

Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
2-Hydroxyethyl acrylateLacks phenoxy and hydroxy groupsModerate reactivity
Phenoxyethyl acrylateContains phenoxy moietyLimited antimicrobial activity
This compoundUnique hydroxy-methylpropanoyl groupEnhanced reactivity and compatibility

The unique combination of functional groups in this compound provides it with enhanced reactivity compared to its analogs, making it particularly valuable for specialized applications.

Q & A

Q. How can this compound be tailored for photocatalytic applications?

  • Methodology : Functionalize with TiO2_2 nanoparticles via surface-initiated polymerization. Assess photocatalytic activity via methylene blue degradation under UV-Vis, correlating with acrylate-TiO2_2 interfacial interactions predicted by DFT .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-(2-Hydroxy-2-methylpropanoyl)phenoxy)ethyl acrylate
Reactant of Route 2
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2-(4-(2-Hydroxy-2-methylpropanoyl)phenoxy)ethyl acrylate

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